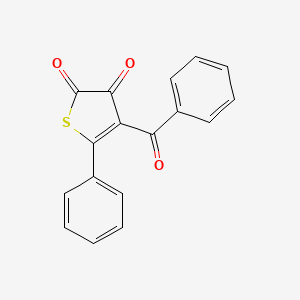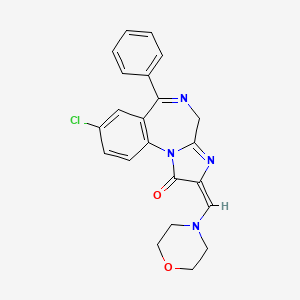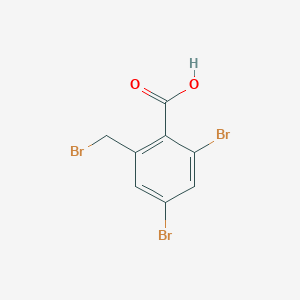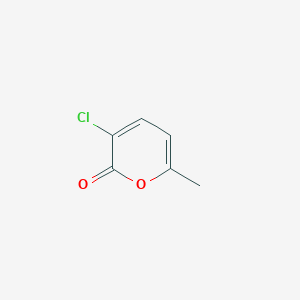![molecular formula C18H19NO2 B14587757 N-[2-(4-Propanoylphenyl)ethyl]benzamide CAS No. 61630-22-6](/img/structure/B14587757.png)
N-[2-(4-Propanoylphenyl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-Propanoylphenyl)ethyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a propanoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Propanoylphenyl)ethyl]benzamide typically involves the reaction of 4-propanoylphenyl ethylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
N-[2-(4-Propanoylphenyl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
N-[2-(4-Propanoylphenyl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[2-(4-Propanoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-ethylbenzamide: A similar compound with an ethyl group instead of the propanoyl group.
4-Aminobenzamide: Contains an amino group instead of the propanoyl group.
Uniqueness
N-[2-(4-Propanoylphenyl)ethyl]benzamide is unique due to the presence of the propanoyl group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
61630-22-6 |
|---|---|
分子式 |
C18H19NO2 |
分子量 |
281.3 g/mol |
IUPAC 名称 |
N-[2-(4-propanoylphenyl)ethyl]benzamide |
InChI |
InChI=1S/C18H19NO2/c1-2-17(20)15-10-8-14(9-11-15)12-13-19-18(21)16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,19,21) |
InChI 键 |
QYTOYTMPOXVOQM-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587676.png)

![Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14587700.png)

![4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol](/img/structure/B14587711.png)




![N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine](/img/structure/B14587734.png)
![1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate](/img/structure/B14587742.png)
![3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne](/img/structure/B14587743.png)

![N-(2-{4-[3-Oxo-3-(thiomorpholin-4-yl)propyl]phenyl}ethyl)benzamide](/img/structure/B14587759.png)
